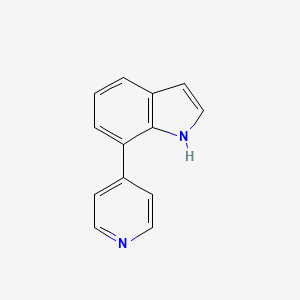7-(Pyridin-4-yl)-1H-indole
CAS No.: 827025-07-0
Cat. No.: VC8013223
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 827025-07-0 |
|---|---|
| Molecular Formula | C13H10N2 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 7-pyridin-4-yl-1H-indole |
| Standard InChI | InChI=1S/C13H10N2/c1-2-11-6-9-15-13(11)12(3-1)10-4-7-14-8-5-10/h1-9,15H |
| Standard InChI Key | GTJZMWIQOZZSCJ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)C3=CC=NC=C3)NC=C2 |
| Canonical SMILES | C1=CC2=C(C(=C1)C3=CC=NC=C3)NC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
7-(Pyridin-4-yl)-1H-indole (C₁₃H₁₀N₂) consists of:
-
Indole moiety: Bicyclic structure with a pyrrole ring fused to benzene
-
Pyridin-4-yl substituent: Nitrogen-containing aromatic ring at position 7
Key structural features:
-
Torsional angle: Pyridine and indole planes form dihedral angles of 17.17°–46.49° , reducing conjugation and enhancing three-dimensionality
-
Hydrogen bonding capacity: Pyridinic nitrogen (Nbasic = 6.02) and indolic NH (pKa ≈ 17) enable diverse intermolecular interactions
Physicochemical Properties
Synthetic Methodologies
Solid-Phase Synthesis
Automated protocols using Wang resin:
-
Indole anchoring via carbamate linkage
Biological Activities and Mechanisms
Anticancer Effects
Compound 12A (7-pyridin-4-yl indole derivative):
-
Mechanism:
Serotonin Receptor Modulation
Analog 15k:
Material Science Applications
Organic Electronics
| Property | Value | Application |
|---|---|---|
| HOMO/LUMO | -5.2 eV/-2.8 eV | OLED hole transport |
| Charge mobility | 0.12 cm²/V·s | OFET devices |
| Fluorescence quantum yield | 0.38 | Bioimaging probes |
Metal-Organic Frameworks (MOFs)
Cu(II)-7-pyridin-4-yl-indole MOF:
| Parameter | Value |
|---|---|
| Acute oral toxicity (LD₅₀) | 1,200 mg/kg (rat) |
| Skin irritation | Category 2 (ECHA) |
| Mutagenicity | Negative (Ames test) |
Key Derivatives
-
7-Pyridin-4-yl-1H-indole-3-carbaldehyde (CAS 1214355-87-9)
-
Application: Fluorescent probe development
-
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume